molecular formula C7H10N4O4 B1684559 Etanidazole CAS No. 22668-01-5

Etanidazole

Cat. No. B1684559
CAS RN: 22668-01-5
M. Wt: 214.18 g/mol
InChI Key: WCDWBPCFGJXFJZ-UHFFFAOYSA-N
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Description

Etanidazole is a nitroimidazole drug that was investigated in clinical trials for its radiosensitizing properties in cancer treatment . Administration of etanidazole results in a decrease of glutathione concentration and inhibits glutathione S-transferase . The result is that tissues become more sensitive to the ionizing radiation .


Synthesis Analysis

Imidazole compounds, such as Etanidazole, have unique optical properties. Their synthesis, characterization, and application have attracted more and more attention in optical analysis . The synthesis of imidazole compounds includes fluorescence probe, colorimetric probe, electrochemiluminescence sensor, fiber optical sensor, surface plasmon resonance, etc .


Molecular Structure Analysis

Etanidazole is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2-nitro-1H-imidazol-1-yl)acetic acid with the amino group of ethanolamine . It has a role as an antineoplastic agent, a prodrug, an alkylating agent, and a radiosensitizing agent .

Scientific Research Applications

Radiosensitizing Agent in Cancer Therapy

Etanidazole has been extensively studied as a radiosensitizing agent in cancer therapy. It has been evaluated for its efficacy when combined with radiotherapy in the treatment of head and neck squamous cell carcinoma. Studies have shown varying results, with some suggesting no significant benefit from adding Etanidazole to conventional radiotherapy, while others indicated a possible advantage for certain patient subgroups, such as those with N0-N1 disease (Lee et al., 1995) (Eschwège et al., 1997).

Pharmacokinetic Monitoring and Dose Modification

Research has been conducted on the efficacy of pharmacokinetic monitoring and dose modification of Etanidazole, particularly in reducing the incidence of neurotoxicity. A study on locally advanced prostate cancer demonstrated that drug dose modification reduced neurotoxicity, emphasizing the importance of pharmacokinetic monitoring in clinical use (Coleman et al., 1992).

Microencapsulation for Controlled Release

Etanidazole has been explored in the form of microspheres for controlled drug release. Due to its high solubility in water, encapsulation into biodegradable polymers like PLGA has been studied. This approach aims to optimize its release behavior and encapsulation efficiency, which is crucial for therapeutic applications in radiotherapy (Wang & Wang, 2002).

Use in Pediatric Oncology

Etanidazole has been evaluated in pediatric oncology, particularly in brainstem glioma treatment. A study focused on determining the toxicity and maximum tolerated dose of Etanidazole in children receiving hyperfractionated radiation therapy. This research highlighted the different toxicity profiles in pediatric patients compared to adults, with cutaneous rash being the dose-limiting toxicity in children (Marcus et al., 2003).

Anti-Parasitic Properties

Beyond oncology, Etanidazole has shown potential as an anti-parasitic agent. Research has indicated its lethal activity against Trypanosoma cruzi, the causative agent of Chagas disease, in vitro. This suggests its potential utility in treating this parasitic infection (Petray et al., 2004).

Safety And Hazards

Etanidazole should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Imidazole derivatives, such as Etanidazole, have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The current research status of imidazole-based compounds suggests promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .

Relevant Papers

Several papers have been published on Etanidazole. For instance, one study found that a clinically relevant concentration of etanidazole provides relatively good radiosensitization at low, clinically relevant radiation doses . Another study discussed the therapeutic potential of imidazole or quinone-based compounds as radiosensitisers in combination with radiotherapy for the treatment of head and neck squamous cell carcinoma .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDWBPCFGJXFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045434
Record name Etandazole
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Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL)
Record name ETANIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Etanidazole

CAS RN

22668-01-5
Record name Etanidazole
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Record name Etanidazole [USAN:INN]
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Record name Etanidazole
Source DrugBank
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Record name etanidazole
Source DTP/NCI
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Record name Etandazole
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Record name N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide
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Record name ETANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of 2.50 g (13.5 mmol) of methyl 2-nitroimidazole-1-acetate and 3.0 ml (50.0 mmol) of ethanolamine in 15.0 ml methanol was stirred 20 hr at room temperature. The mixture was diluted with 45 ml ethanol and heated on a stream bath to effect solution. The hot solution was decolorized with charcoal, filtered and evaporated to dryness. The residue was recrystallized from a solution of 150 ml ethyl acetate and 10 ml of methanol to afford 1.81 g (62.4%) of SR-2508 as a white powder, mp 164.5-165.0° C., that was homogeneous by thin layer chromatography on silica gel with 10% methanol in ethyl acetate (Rf 0.16). The solubility of SR-2508 in 0.9% saline solution was approximately 200 mg/ml.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Yield
62.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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